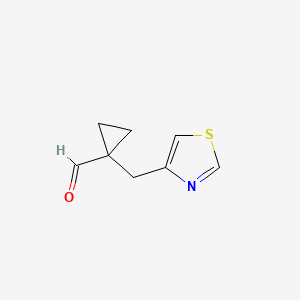
1-(1,3-Thiazol-4-ylmethyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Thiazol-4-ylmethyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C8H9NOS and a molecular weight of 167.23 g/mol . This compound features a cyclopropane ring attached to a thiazole ring via a methylene bridge, with an aldehyde functional group on the cyclopropane ring. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 1-(1,3-Thiazol-4-ylmethyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclopropane Ring Formation: The cyclopropane ring can be formed via the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a cyclopropane ring from an alkene.
Aldehyde Introduction: The aldehyde group can be introduced through the oxidation of a primary alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-(1,3-Thiazol-4-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted thiazole derivatives .
Scientific Research Applications
1-(1,3-Thiazol-4-ylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-4-ylmethyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their function . These interactions can affect various biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
1-(1,3-Thiazol-4-ylmethyl)cyclopropane-1-carbaldehyde can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its combination of a cyclopropane ring and an aldehyde group, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C8H9NOS |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-ylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H9NOS/c10-5-8(1-2-8)3-7-4-11-6-9-7/h4-6H,1-3H2 |
InChI Key |
NISPHSKOQQJKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine](/img/structure/B13252833.png)
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13252834.png)
![3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13252845.png)

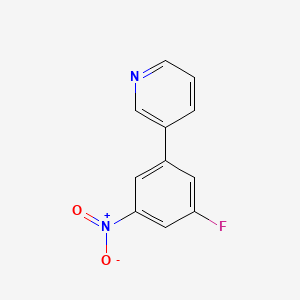
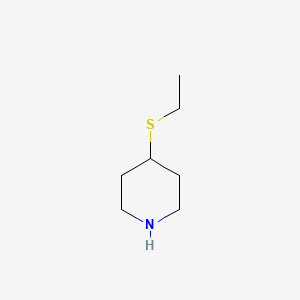
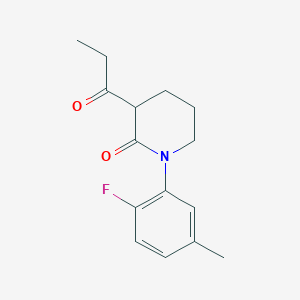

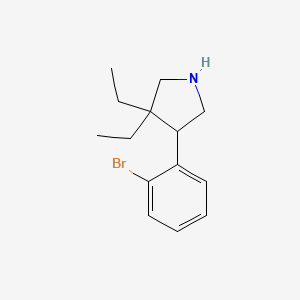
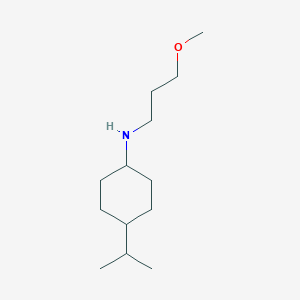
![1-[(1-Methoxypropan-2-yl)amino]propan-2-ol](/img/structure/B13252874.png)
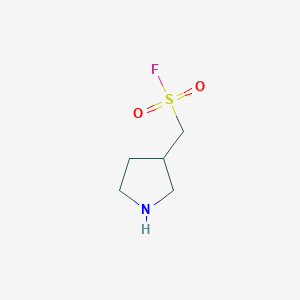
![4-fluoro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13252877.png)

